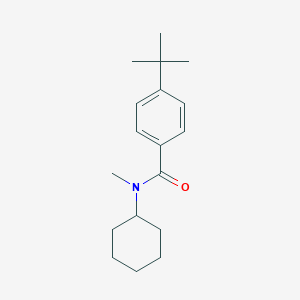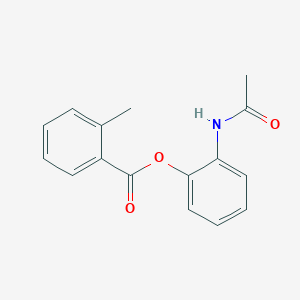![molecular formula C17H19BrN2O3S B250132 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B250132.png)
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 and has since been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In
Mécanisme D'action
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 exerts its effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. This compound 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to the inhibition of the expression of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound 11-7082 has also been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. In addition, this compound 11-7082 has been shown to inhibit the replication of viruses such as HIV and hepatitis B.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and can be used at low concentrations. This compound 11-7082 has also been shown to have a high degree of specificity for the NF-κB signaling pathway. However, this compound 11-7082 has some limitations for lab experiments. It has been shown to have cytotoxic effects at high concentrations and can also inhibit the activity of other signaling pathways.
Orientations Futures
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has several potential future directions for research. It could be further studied for its anti-inflammatory, anti-cancer, and anti-viral properties. In addition, this compound 11-7082 could be used in combination with other drugs to enhance its therapeutic effects. Further research could also be conducted to optimize the synthesis method of this compound 11-7082 and to develop more specific inhibitors of the NF-κB signaling pathway.
Méthodes De Synthèse
The synthesis of 2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 involves a series of chemical reactions. The starting material, 4-bromo-2,6-dimethylphenol, is first acetylated with acetic anhydride to form 4-bromo-2,6-dimethylphenyl acetate. This intermediate is then reacted with thioacetic acid to form 4-bromo-2,6-dimethylphenylthioacetate. The final step involves the reaction of 4-bromo-2,6-dimethylphenylthioacetate with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base to form this compound 11-7082.
Applications De Recherche Scientifique
2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which plays a crucial role in the regulation of immune responses. This compound 11-7082 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound 11-7082 has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis B.
Propriétés
Formule moléculaire |
C17H19BrN2O3S |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
2-[[2-(4-bromo-2,6-dimethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H19BrN2O3S/c1-8-5-12(18)6-9(2)15(8)23-7-13(21)20-17-14(16(19)22)10(3)11(4)24-17/h5-6H,7H2,1-4H3,(H2,19,22)(H,20,21) |
Clé InChI |
IIXFXWMLVVISHN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C)Br |
SMILES canonique |
CC1=CC(=CC(=C1OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250050.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B250051.png)
![2-[(cyclopropylcarbonyl)amino]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B250056.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)

![2-[1-[(4-Methoxy-3-methylphenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B250071.png)

